molecular formula C13H22O3 B14476499 Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol CAS No. 68683-23-8

Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol

Cat. No.: B14476499
CAS No.: 68683-23-8
M. Wt: 226.31 g/mol
InChI Key: VEQXKUHFAZBZRC-UHFFFAOYSA-N
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Description

Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol is a compound that combines the properties of propanoic acid and a tricyclic alcohol. Propanoic acid is a simple carboxylic acid with the chemical formula C3H6O2, known for its use as a preservative and flavoring agent in the food industry. Tricyclo[5.2.1.02,6]decan-8-ol, on the other hand, is a more complex structure featuring a tricyclic ring system with an alcohol functional group. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol can be achieved through several synthetic routes. One common method involves the esterification of tricyclo[5.2.1.02,6]decan-8-ol with propanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Tricyclo[5.2.1.02,6]decan-8-one or tricyclo[5.2.1.02,6]decan-8-carboxylic acid.

    Reduction: Tricyclo[5.2.1.02,6]decan-8-ol.

    Substitution: Tricyclo[5.2.1.02,6]decan-8-chloride.

Scientific Research Applications

Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by increasing the levels of ceramide, a pro-apoptotic lipid molecule .

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[5.2.1.02,6]decan-8-one: A ketone derivative with similar tricyclic structure.

    Dicyclopentanyl methacrylate: A methacrylate ester with a related tricyclic framework.

Uniqueness

Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol is unique due to the presence of both a carboxylic acid and an alcohol functional group within a tricyclic structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

68683-23-8

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol

InChI

InChI=1S/C10H16O.C3H6O2/c11-10-5-6-4-9(10)8-3-1-2-7(6)8;1-2-3(4)5/h6-11H,1-5H2;2H2,1H3,(H,4,5)

InChI Key

VEQXKUHFAZBZRC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C1CC2C(C1)C3CC2CC3O

Origin of Product

United States

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